Tos-Gly-Pro-Arg-ANBA-IPA acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

acetic acid;(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H41N9O8S.C2H4O2/c1-18(2)35-27(41)22-16-20(10-13-24(22)39(44)45)36-28(42)23(6-4-14-33-30(31)32)37-29(43)25-7-5-15-38(25)26(40)17-34-48(46,47)21-11-8-19(3)9-12-21;1-2(3)4/h8-13,16,18,23,25,34H,4-7,14-15,17H2,1-3H3,(H,35,41)(H,36,42)(H,37,43)(H4,31,32,33);1H3,(H,3,4)/t23-,25-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUKOLHFVDDAWSG-CWAVIJBDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC(=C(C=C3)[N+](=O)[O-])C(=O)NC(C)C.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC(=C(C=C3)[N+](=O)[O-])C(=O)NC(C)C.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H45N9O10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

747.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Tos-Gly-Pro-Arg-ANBA-IPA Acetate: A Chromogenic Substrate for Serine Protease Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tos-Gly-Pro-Arg-ANBA-IPA acetate, a chromogenic substrate widely utilized in the study of serine proteases, particularly thrombin. This document details its chemical properties, mechanism of action, and applications in enzyme kinetics and inhibitor screening, presenting quantitative data, experimental protocols, and visual diagrams to facilitate its effective use in research and development.

Core Concepts and Chemical Properties

This compound is a synthetic peptide derivative designed as a highly specific substrate for thrombin and other related serine proteases. Its structure is engineered for a colorimetric assay, where enzyme activity is quantified by measuring the increase in absorbance resulting from the cleavage of the substrate.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Full Chemical Name | Nα-p-Tosyl-L-glycyl-L-prolyl-L-arginine-4-amino-N-butyl-anilide isopropylamide acetate |

| Molecular Formula | C₃₂H₄₅N₉O₁₀S |

| Molecular Weight | 747.82 g/mol |

| CAS Number | 2070009-46-8 |

| Appearance | Lyophilized powder |

| Solubility | Soluble in water (≥ 25 mg/mL) and ethanol (20 mg/mL, may require heating).[1] |

| Storage | Store as a powder at -20°C for up to 1 year or at -80°C for up to 2 years. In solvent, store at -20°C for 1 month or -80°C for 6 months. Avoid repeated freeze-thaw cycles.[1] |

Mechanism of Action

The functionality of this compound is based on the enzymatic cleavage of the peptide backbone by a target protease. The tripeptide sequence, Glycyl-Prolyl-Arginine (Gly-Pro-Arg), mimics the natural cleavage site for thrombin in fibrinogen.

Upon introduction to a sample containing active thrombin, the enzyme recognizes and cleaves the amide bond C-terminal to the arginine residue. This cleavage releases the chromogenic group, 4-amino-N-butyl-anilide isopropylamide (ANBA-IPA), which exhibits a distinct yellow color and strong absorbance at a specific wavelength. The rate of color development is directly proportional to the enzymatic activity of the protease in the sample.

References

An In-depth Technical Guide to Tos-Gly-Pro-Arg-ANBA-IPA Acetate: A Chromogenic Substrate for Serine Protease Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tos-Gly-Pro-Arg-ANBA-IPA acetate is a synthetic chromogenic peptide substrate designed for the sensitive and specific measurement of serine protease activity, most notably thrombin. Its unique chemical structure, incorporating a specific peptide sequence recognized by thrombin and a chromogenic leaving group, allows for a straightforward colorimetric or luminescence-based quantification of enzymatic activity. This substrate is particularly valuable in the development and validation of assays for enzyme inhibitors, such as hirudin, and for kinetic studies in drug discovery and clinical diagnostics.

The core of the substrate is the peptide sequence Glycyl-Prolyl-Arginine (Gly-Pro-Arg), which mimics the natural cleavage site of thrombin in fibrinogen. This sequence is N-terminally protected by a tosyl (Tos) group and C-terminally linked to a 5-amino-2-nitrobenzoic acid (ANBA) chromophore. The ANBA moiety is further derivatized as an isopentylamide (IPA). Enzymatic cleavage at the C-terminal of the arginine residue by a target protease releases the ANBA-IPA fragment, which can be detected spectrophotometrically. The acetate salt form enhances the solubility and stability of the compound.

Chemical Structure and Properties

The chemical identity of this compound is defined by its molecular structure and physicochemical properties.

| Property | Value |

| IUPAC Name | (2S)-N-[(2S)-5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide acetate |

| CAS Number | 2070009-46-8[1] |

| Molecular Formula | C₃₂H₄₅N₉O₁₀S |

| Molecular Weight | 747.82 g/mol [1] |

| Appearance | Off-white to light yellow solid |

| Solubility | Soluble in water (H₂O) |

Below is a DOT language script to generate the chemical structure of the core molecule.

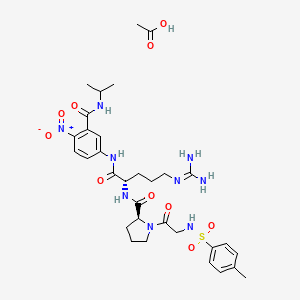

Caption: Chemical structure of Tos-Gly-Pro-Arg-ANBA-IPA.

Mechanism of Action

This compound functions as a chromogenic substrate through a two-step enzymatic reaction. First, the target serine protease, such as thrombin, recognizes and binds to the Gly-Pro-Arg peptide sequence. Subsequently, the enzyme catalyzes the hydrolysis of the amide bond between the C-terminal arginine and the ANBA-IPA moiety. This cleavage releases the ANBA-IPA fragment, which is a colored compound. The rate of the color formation is directly proportional to the enzymatic activity of the protease. This principle allows for the quantitative determination of enzyme concentration or the screening of enzyme inhibitors. The reaction can be monitored by measuring the change in absorbance over time, typically at a wavelength of 405 nm.[2]

The following diagram illustrates the enzymatic cleavage pathway.

Caption: Enzymatic cleavage of Tos-Gly-Pro-Arg-ANBA-IPA.

Experimental Protocols

A key application of this compound is in the determination of hirudin, a potent thrombin inhibitor. The following is a detailed experimental protocol adapted from a validated automated assay.[2]

Reagents and Materials

-

This compound stock solution

-

Bovine Thrombin

-

Tris buffer (pH 7.4-8.1)

-

Citrated plasma samples (for hirudin determination)

-

Clinical chemistry analyzer (e.g., Hitachi 911, Cobas Mira) or a spectrophotometer capable of measuring absorbance at 405 nm.

Assay Procedure for Hirudin Determination

-

Sample Preparation: Use citrated plasma as the sample. For calibration, prepare a series of hirudin standards in pooled normal plasma.

-

Reaction Initiation: In a reaction cuvette, mix the plasma sample (e.g., 12 µL) with the chromogenic substrate solution.

-

Enzymatic Reaction: Simultaneously add an excess of bovine thrombin to the mixture. This initiates both the inhibitory reaction between hirudin and thrombin, and the cleavage of the substrate by the remaining free thrombin.

-

Measurement: Immediately begin monitoring the change in absorbance at 405 nm. The rate of color development (ΔAbs/min) is inversely proportional to the concentration of hirudin in the sample.

-

Data Analysis: Construct a calibration curve by plotting the ΔAbs/min of the standards against their known hirudin concentrations. Determine the hirudin concentration in the unknown samples by interpolating their ΔAbs/min values on the calibration curve.

The workflow for this assay is depicted in the following diagram.

Caption: Workflow for hirudin determination assay.

Data Presentation

The performance of the hirudin assay using this compound has been rigorously evaluated. The following tables summarize the key performance characteristics of the assay on two different automated platforms.[2]

Table 1: Assay Measuring Range

| Analyzer | Measuring Range (mg/L r-hirudin) |

| Hitachi 911 | 0.2 - 4.0 |

| Cobas Mira | 0.2 - 4.0 |

Table 2: Intra-Assay Precision

| Analyzer | Hirudin Concentration (mg/L) | Coefficient of Variation (%) |

| Hitachi 911 | 0.5 | 2.78 |

| 1.0 | 1.32 | |

| 2.0 | 0.63 | |

| Cobas Mira | 0.5 | 7.84 |

| 1.0 | 2.98 | |

| 2.0 | 1.51 |

Table 3: Inter-Assay Precision

| Analyzer | Hirudin Concentration (mg/L) | Coefficient of Variation (%) |

| Hitachi 911 | 0.5 | 9.15 |

| 1.0 | 4.89 | |

| 2.0 | 3.57 | |

| Cobas Mira | 0.5 | 12.99 |

| 1.0 | 5.87 | |

| 2.0 | 3.72 |

Table 4: Correlation with ELISA

| Analyzer | Correlation Coefficient (r) | Regression Equation | Number of Samples (n) |

| Hitachi 911 | 0.964 | y = 0.978x + 0.038 | 323 |

| Cobas Mira | 0.964 | y = 0.959x - 0.003 | 323 |

Conclusion

This compound is a robust and reliable chromogenic substrate for the quantitative analysis of serine proteases. Its application in a fully automated assay for the determination of hirudin demonstrates its suitability for high-throughput screening and clinical diagnostic applications. The detailed experimental protocol and performance data presented in this guide provide a solid foundation for researchers and drug development professionals to implement this valuable tool in their own laboratories. The high precision and strong correlation with established methods underscore the utility of this compound in advancing research in enzymology, hematology, and drug discovery.

References

In-Depth Technical Guide: The Mechanism of Action of tos-GPR-ANBA-IPA acetate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

tos-GPR-ANBA-IPA acetate is a sophisticated biochemical tool, functioning as a chromogenic peptide substrate primarily for the serine protease thrombin. Its mechanism of action is not pharmacological in the traditional sense of receptor binding and signal transduction. Instead, it serves as a sensitive indicator in enzymatic assays designed to measure the activity of thrombin or to quantify the potency of its inhibitors. This guide provides a comprehensive overview of its mechanism, the experimental protocols for its use, and the quantitative data derived from such assays.

Core Mechanism of Action: Enzymatic Cleavage and Signal Generation

The fundamental mechanism of tos-GPR-ANBA-IPA acetate revolves around its specific recognition and cleavage by thrombin. The peptide sequence, Glycyl-Prolyl-Arginine (GPR), mimics a natural cleavage site for thrombin. The tosyl group (Tos) at the N-terminus serves as a blocking group. The C-terminus is modified with ANBA-IPA (4-nitro-3-(propan-2-ylcarbamoyl)aniline), a chromogenic reporter molecule.

In the presence of active thrombin, the enzyme hydrolyzes the peptide bond at the C-terminal side of the Arginine residue. This enzymatic action liberates the ANBA-IPA moiety. The free ANBA-IPA in solution exhibits a distinct yellow color, which can be quantified by measuring the absorbance of light at a specific wavelength, typically around 405 nm. The rate of color development is directly proportional to the enzymatic activity of thrombin in the sample.

Signaling Pathway Diagram

The process is a direct enzymatic reaction rather than a complex signaling cascade.

Caption: Enzymatic cleavage of tos-GPR-ANBA-IPA acetate by thrombin.

Application in a Prototypical Assay: Quantification of Hirudin

A primary application of this substrate is in the quantitative determination of direct thrombin inhibitors, such as hirudin. The assay operates on the principle of competitive inhibition. A known, excess amount of thrombin is incubated with a sample containing an unknown concentration of hirudin. The hirudin binds to and inactivates a portion of the thrombin. Subsequently, tos-GPR-ANBA-IPA acetate is added. The remaining, active thrombin then cleaves the substrate, leading to color development. The intensity of the color is inversely proportional to the concentration of hirudin in the sample.

Experimental Workflow Diagram

Caption: Workflow for a chromogenic assay to determine hirudin concentration.

Quantitative Data Presentation

The performance of a chromogenic assay for hirudin using a substrate like tos-GPR-ANBA-IPA is characterized by several key quantitative parameters. The following table summarizes typical performance data from automated chromogenic substrate assays.[1]

| Parameter | Hitachi 911 Analyzer | Cobas Mira Analyzer |

| Measuring Range | 0.2 - 4.0 mg/L r-hirudin | 0.2 - 4.0 mg/L r-hirudin |

| Intra-assay CV (%) | 0.63 - 2.78 | 1.51 - 7.84 |

| Inter-assay CV (%) | 3.57 - 9.15 | 3.72 - 12.99 |

| Correlation (r) with ELISA | 0.964 | 0.964 |

CV: Coefficient of Variation; r-hirudin: recombinant hirudin

Experimental Protocols

Below is a detailed methodology for a mechanized chromogenic substrate assay for the determination of recombinant hirudin (r-hirudin) in citrated plasma, adapted from published methods.[1]

Materials and Reagents:

-

Sample: Citrated plasma

-

Chromogenic Substrate: tos-GPR-ANBA-IPA acetate solution

-

Enzyme: Bovine Thrombin solution

-

Assay Buffer: Tris buffer, pH 8.1

-

Automated Analyzer: Hitachi 911 or Cobas Mira

Assay Procedure:

-

Sample Preparation: Centrifuge blood samples to obtain platelet-poor plasma.

-

Assay Setup on Automated Analyzer:

-

Pipette 12 µL of the plasma sample into a reaction cuvette.

-

Add the chromogenic substrate solution (tos-GPR-ANBA-IPA).

-

-

Initiation of Reaction:

-

Add an excess of bovine thrombin solution to the cuvette. This starts both the inhibitory reaction between hirudin and thrombin, and the cleavage of the substrate by the remaining free thrombin.

-

-

Measurement:

-

Immediately begin monitoring the change in absorbance at 405 nm.

-

Record the rate of change in absorbance per minute (ΔA/min).

-

-

Quantification:

-

Generate a standard curve using known concentrations of r-hirudin.

-

Determine the concentration of r-hirudin in the plasma samples by comparing their ΔA/min values to the standard curve.

-

Conclusion

tos-GPR-ANBA-IPA acetate is a highly specific and sensitive tool for the in vitro quantification of thrombin activity. Its mechanism of action, based on enzymatic cleavage and the release of a chromogenic reporter, allows for the development of robust and reproducible assays. These assays are invaluable in the research and development of anticoagulant therapies, providing a reliable method for assessing the potency and concentration of direct thrombin inhibitors. The detailed protocols and quantitative data presented in this guide offer a solid foundation for the implementation of such assays in a research or clinical laboratory setting.

References

A Technical Guide to Chromogenic Protease Substrates: Principles and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the core principles, applications, and methodologies associated with chromogenic protease substrates. These synthetic peptides are indispensable tools in biochemistry, clinical diagnostics, and pharmaceutical research, offering a straightforward and quantitative method for measuring enzyme activity.

Core Principle and Mechanism of Action

Proteases are enzymes that catalyze the cleavage of peptide bonds in proteins and peptides, a process known as proteolysis.[1] Chromogenic substrates are synthetically designed short peptides that mimic the natural target sequence of a specific protease.[1][2] A key feature of these substrates is the attachment of a chromophore, a chemical group that is colorless when conjugated to the peptide but releases a distinct color upon cleavage.[3]

The fundamental principle involves a two-step enzymatic reaction. First, the protease recognizes and binds to the specific amino acid sequence of the synthetic substrate. Following binding, the enzyme catalyzes the hydrolysis of a specific peptide bond, liberating the chromophore.[4] The most common chromophore used is p-nitroaniline (pNA), which is yellow when released and can be quantified spectrophotometrically.[4][5] The rate of color development is directly proportional to the activity of the protease in the sample.[1][3] This allows for real-time monitoring of enzymatic activity.[6]

The enzymatic reaction can be summarized as follows:

-

Binding: The protease (E) binds to the chromogenic substrate (S) to form an enzyme-substrate complex (E-S).

-

Cleavage: The enzyme cleaves the peptide bond, releasing the peptide fragment (P1) and the chromophore (P2).

-

Detection: The free chromophore absorbs light at a specific wavelength (typically 405 nm for pNA), and the change in absorbance over time is measured.[5]

References

Unveiling the Specificity of a Key Chromogenic Substrate: A Technical Guide to Tos-Gly-Pro-Arg-ANBA-IPA Acetate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the substrate specificity of Tos-Gly-Pro-Arg-ANBA-IPA acetate, a vital tool in the study of serine proteases. This chromogenic substrate provides a sensitive and continuous method for monitoring the activity of enzymes crucial in coagulation, fibrinolysis, and other physiological and pathological processes. Understanding its interaction with various proteases is paramount for accurate enzyme kinetics, inhibitor screening, and drug discovery.

Quantitative Analysis of Substrate-Enzyme Interactions

The specificity of this compound is determined by the kinetic parameters of its hydrolysis by different proteases. While data for the ANBA-IPA derivative is limited in publicly available literature, extensive research has been conducted on the structurally analogous p-nitroanilide (pNA) substrate, Tos-Gly-Pro-Arg-pNA. The kinetic constants presented below for the pNA analog serve as a strong proxy for the ANBA-IPA substrate due to the identical peptide sequence recognized by the enzymes.

| Enzyme | Source | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |

| Thrombin | Human α-thrombin | 4.18 ± 0.22 | 127 ± 8 | 3.04 x 10⁷ | [1] |

| Bovine α-thrombin | 3.61 ± 0.15 | 100 ± 1 | 2.77 x 10⁷ | [1] | |

| Human γ-thrombin | 14.3 ± 2.4 | 160 ± 9 | 1.12 x 10⁷ | [1] | |

| Bovine β-thrombin | 14.4 ± 2.2 | 124 ± 6 | 8.61 x 10⁶ | [1] | |

| Trypsin | Bovine | Not Reported | Not Reported | Not Reported | |

| Factor Xa | Bovine | >100 | Not Reported | Low Sensitivity | |

| Plasmin | Human | Not Reported | Not Reported | Not Reported | |

| Urokinase | Human | Not Reported | Not Reported | Not Reported |

Note: The Tos-Gly-Pro-Arg sequence is a well-established substrate for thrombin and trypsin. While specific kinetic data for trypsin with this particular substrate was not found in the immediate search, the Gly-Pro-Arg motif is known to be efficiently cleaved by trypsin. The substrate is reported to be insensitive to Factor Xa.[2] Further empirical studies are recommended to determine the precise kinetic parameters for enzymes where data is not currently available.

Experimental Protocols: A Guide to Chromogenic Assays

The following provides a detailed methodology for a standard chromogenic protease assay using this compound. This protocol can be adapted for various serine proteases.

Objective: To determine the kinetic parameters (K_m_ and k_cat_) of a serine protease using the chromogenic substrate this compound.

Materials:

-

Purified serine protease of interest (e.g., thrombin, trypsin)

-

This compound substrate

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0 (or optimal pH for the enzyme)

-

Solvent for substrate: Deionized water or a small amount of DMSO for initial solubilization

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Preparation of Reagents:

-

Assay Buffer: Prepare and adjust the pH of the Tris-HCl buffer to the desired value.

-

Substrate Stock Solution: Dissolve a known quantity of this compound in the appropriate solvent to create a high-concentration stock solution (e.g., 10 mM). Store in aliquots at -20°C.

-

Enzyme Solution: Prepare a stock solution of the purified enzyme in the assay buffer. The final concentration should be determined empirically to ensure a linear rate of product formation.

-

-

Assay Setup:

-

In a 96-well microplate, prepare a serial dilution of the substrate in the assay buffer to achieve a range of final concentrations (e.g., 0.1x to 10x the expected K_m_).

-

Include a blank control for each substrate concentration containing only the buffer and substrate.

-

Pre-incubate the microplate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding a fixed volume of the enzyme solution to each well.

-

Immediately place the microplate in the reader and begin monitoring the increase in absorbance at 405 nm over time. Record readings at regular intervals (e.g., every 30 seconds) for a period that ensures a linear initial velocity.

-

-

Data Analysis:

-

For each substrate concentration, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. Convert the change in absorbance per minute (ΔA/min) to the rate of product formation (moles/min) using the molar extinction coefficient of the released chromophore (ANBA-IPA).

-

Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the K_m_ and V_max_.

-

Calculate the k_cat_ from the V_max_ and the enzyme concentration used in the assay (k_cat_ = V_max_ / [E]).

-

Visualizing the Molecular Environment: Signaling Pathways and Workflows

To provide a broader context for the application of this substrate, the following diagrams illustrate key signaling pathways involving serine proteases that can be studied using this compound, as well as a generalized experimental workflow.

Caption: A generalized workflow for determining enzyme kinetic parameters.

Caption: Simplified Thrombin-PAR1 signaling cascade.

Caption: Urokinase-mediated plasminogen activation.

References

In-Depth Technical Guide: Applications of Tos-GPR-ANBA-IPA in Enzyme Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tos-Gly-Pro-Arg-ANBA-IPA (tos-GPR-ANBA-IPA) is a chromogenic peptide substrate primarily utilized in the field of enzyme kinetics, particularly for studying serine proteases involved in the coagulation cascade.[1][2][3][4][5] Its high specificity for certain enzymes, most notably thrombin, makes it a valuable tool for researchers in hematology, drug discovery, and diagnostics. This guide provides a comprehensive overview of the applications of tos-GPR-ANBA-IPA, including its mechanism of action, detailed experimental protocols, and relevant quantitative data.

The core structure of tos-GPR-ANBA-IPA consists of a tripeptide sequence (Gly-Pro-Arg) that mimics the natural cleavage site of its target enzymes. This peptide is conjugated to a chromogenic reporter molecule, 5-amino-2-nitrobenzoic acid isopropylamide (ANBA-IPA). Upon enzymatic cleavage at the arginine residue, the ANBA-IPA moiety is released, resulting in a measurable change in light absorbance, which can be used to determine the rate of the enzymatic reaction.

Mechanism of Action

The enzymatic hydrolysis of tos-GPR-ANBA-IPA follows the Michaelis-Menten kinetics model. The enzyme (E) binds to the substrate (S) to form an enzyme-substrate complex (ES). The enzyme then catalyzes the cleavage of the substrate, releasing the product (P), which in this case is the chromophore ANBA-IPA, and regenerating the free enzyme.

The reaction can be summarized as follows:

E + S ⇌ ES → E + P

The rate of product formation is directly proportional to the enzyme's activity and can be monitored spectrophotometrically. This allows for the precise determination of key kinetic parameters such as the Michaelis constant (K_m) and the maximum reaction velocity (V_max).

Core Applications in Enzyme Kinetics

The primary application of tos-GPR-ANBA-IPA is in the study of thrombin, a key serine protease in the coagulation cascade. It is also used in assays for antithrombin, a crucial inhibitor of thrombin and other coagulation factors.[6][7][8]

Thrombin Activity Assays

Thrombin plays a central role in hemostasis by converting fibrinogen to fibrin, leading to the formation of a blood clot. Dysregulation of thrombin activity is implicated in various thrombotic and bleeding disorders. Tos-GPR-ANBA-IPA serves as a sensitive substrate for quantifying thrombin activity in purified systems and biological samples.

Antithrombin Activity Assays

Antithrombin is a serine protease inhibitor that regulates the coagulation cascade by inactivating thrombin and other factors like Factor Xa. Assays employing tos-GPR-ANBA-IPA are used to determine the functional activity of antithrombin in plasma. In these assays, a known amount of thrombin is incubated with the plasma sample. The residual thrombin activity, which is inversely proportional to the antithrombin activity in the sample, is then measured using the chromogenic substrate.[7][8]

Quantitative Data

| Enzyme Form | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (μM⁻¹s⁻¹) |

| Human α-thrombin | 1.6 - 16 | 35 - 130 | 4.7 - 52 |

| Bovine α-thrombin | 1.6 - 16 | 35 - 130 | 4.7 - 52 |

| Human γ-thrombin | 1.6 - 16 | 35 - 130 | 4.7 - 52 |

| Bovine β-thrombin | 1.6 - 16 | 35 - 130 | 4.7 - 52 |

| Table 1: Kinetic parameters of Chromozym-TH with various forms of thrombin.[9] It is important to note that these values are for a structurally similar substrate and may differ for tos-GPR-ANBA-IPA. |

Experimental Protocols

General Protocol for Determining K_m and V_max

This protocol provides a general framework for determining the Michaelis-Menten constants for an enzyme using tos-GPR-ANBA-IPA.

Materials:

-

Purified enzyme of interest (e.g., thrombin)

-

tos-GPR-ANBA-IPA stock solution

-

Assay buffer (e.g., Tris-HCl buffer with appropriate pH and ionic strength)

-

Microplate reader capable of measuring absorbance at the wavelength corresponding to the released chromophore (ANBA-IPA)

-

96-well microplates

Procedure:

-

Prepare a series of substrate dilutions: From the tos-GPR-ANBA-IPA stock solution, prepare a range of concentrations in the assay buffer. The concentrations should typically span from 0.1 x K_m to 10 x K_m. If the K_m is unknown, a broad range of concentrations should be tested initially.

-

Set up the reaction plate: In each well of the microplate, add a fixed volume of the appropriate substrate dilution. Also, prepare blank wells containing only the assay buffer.

-

Equilibrate the plate: Incubate the microplate at the desired reaction temperature for a few minutes to ensure temperature equilibrium.

-

Initiate the reaction: Add a fixed amount of the enzyme solution to each well (except the blanks) to start the reaction. The final enzyme concentration should be kept constant across all wells.

-

Monitor the reaction: Immediately place the plate in the microplate reader and measure the change in absorbance over time at the appropriate wavelength. The readings should be taken at regular intervals.

-

Calculate the initial reaction velocities (V₀): For each substrate concentration, determine the initial rate of the reaction from the linear portion of the absorbance versus time plot.

-

Data analysis: Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]). The resulting data can be fitted to the Michaelis-Menten equation using non-linear regression software to determine the values of K_m and V_max. Alternatively, the data can be linearized using methods such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]).[10][11]

Protocol for Antithrombin Activity Assay

This protocol is adapted from the principles of chromogenic antithrombin assays.

Materials:

-

Citrated plasma sample

-

Human thrombin standard

-

Heparin

-

tos-GPR-ANBA-IPA solution

-

Assay buffer (e.g., Tris-HCl)

-

Microplate reader

Procedure:

-

Sample preparation: Prepare dilutions of the plasma sample in the assay buffer.

-

Reaction setup: In a microplate well, mix the diluted plasma sample with a solution containing a known, excess amount of thrombin and heparin. Heparin is added to potentiate the inhibitory activity of antithrombin.

-

Incubation: Incubate the mixture for a defined period to allow the antithrombin in the plasma to inhibit the thrombin.

-

Substrate addition: Add the tos-GPR-ANBA-IPA solution to the well to initiate the chromogenic reaction.

-

Measurement: Measure the rate of change in absorbance at the appropriate wavelength.

-

Calculation: The residual thrombin activity is inversely proportional to the antithrombin activity in the plasma sample. The results are typically compared to a standard curve generated with a plasma calibrator with a known antithrombin activity.

Visualizations

Signaling Pathways

The coagulation cascade is a complex series of enzymatic reactions. The following diagram illustrates the central role of thrombin and its inhibition by antithrombin.

Caption: Thrombin generation and its inhibition by antithrombin.

Experimental Workflow

The following diagram outlines the general workflow for an enzyme kinetics experiment using a chromogenic substrate like tos-GPR-ANBA-IPA.

Caption: General workflow for enzyme kinetic analysis.

Conclusion

Tos-GPR-ANBA-IPA is a valuable and specific chromogenic substrate for the kinetic analysis of serine proteases, particularly thrombin. Its application in both fundamental enzyme characterization and clinical diagnostic assays highlights its utility for researchers and drug development professionals. While specific kinetic data for this substrate is not widely published, the provided protocols and data for a closely related compound offer a solid foundation for its use in the laboratory. Further research to establish a comprehensive kinetic profile of tos-GPR-ANBA-IPA with a broader range of proteases would be beneficial to the scientific community.

References

- 1. Tos-Gly-Pro-Arg-ANBA-IPA acetate [myskinrecipes.com]

- 2. lifetechindia.com [lifetechindia.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medchemexpress.cn [medchemexpress.cn]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Thrombin specificity with tripeptide chromogenic substrates: comparison of human and bovine thrombins with and without fibrinogen clotting activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Untitled Document [ucl.ac.uk]

- 11. researchgate.net [researchgate.net]

Technical Guide: Tos-Gly-Pro-Arg-ANBA-IPA Acetate - A Chromogenic Substrate for Serine Protease Activity

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chromogenic peptide substrate, Tos-Gly-Pro-Arg-ANBA-IPA acetate. It includes detailed information on its solubility, recommended storage conditions, and its application in measuring the enzymatic activity of serine proteases.

Introduction

This compound is a synthetic peptide substrate designed for the sensitive detection of serine protease activity, such as that of thrombin and trypsin. The peptide sequence, Gly-Pro-Arg, is specifically recognized and cleaved by these enzymes after the arginine residue. This cleavage event liberates the chromogenic or fluorogenic group, ANBA-IPA (5-Amino-2-nitrobenzoic acid isopropylamide), which can be quantified to determine enzyme kinetics, screen for inhibitors, and perform other critical assays in drug discovery and biochemical research.

Physicochemical Properties

Chemical Structure

-

Sequence: Tos-Gly-Pro-Arg-ANBA-IPA

-

Full Name: Tosyl-Glycyl-L-Prolyl-L-Arginyl-5-Amino-2-nitrobenzoic acid isopropylamide acetate

-

Appearance: Off-white to light yellow solid powder.

Solubility

Table 1: Quantitative Solubility Data

| Solvent | Concentration | Molarity (approx.) |

| Water (H₂O) | ≥ 25 mg/mL | 33.43 mM |

Note: The "≥" symbol indicates that the saturation point was not reached at this concentration.

Qualitative information suggests that for peptides with positive overall charge, like Tos-Gly-Pro-Arg-ANBA-IPA, if aqueous solubility is limited, small amounts of acetic acid (10-30%) or a minimal volume of Dimethyl Sulfoxide (DMSO) can be used to aid dissolution before diluting to the final aqueous buffer concentration.

Storage and Stability

Proper storage is essential to maintain the integrity and performance of the peptide substrate in both its solid form and in solution.

Table 2: Recommended Storage Conditions

| Form | Storage Temperature | Duration | Special Conditions |

| Solid Powder | -20°C | 1 year | Sealed, away from moisture. |

| -80°C | 2 years | Sealed, away from moisture. | |

| Stock Solution | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles. Sealed. |

| -80°C | 6 months | Aliquot to avoid freeze-thaw cycles. Sealed. |

Note: For shipment, the compound is stable at room temperature in the continental US.

Mechanism of Action and Application

This peptide is a substrate for serine proteases that preferentially cleave peptide bonds on the C-terminal side of arginine residues. The Tos-Gly-Pro-Arg sequence mimics the natural recognition site for enzymes like thrombin. Upon enzymatic cleavage, the ANBA-IPA moiety is released, resulting in a detectable signal.

Enzymatic Cleavage Pathway

The core application of this substrate is in enzymatic assays. The workflow involves the specific proteolytic cleavage of the substrate and subsequent detection of the released reporter group.

Caption: Enzymatic cleavage of the substrate by a serine protease.

Experimental Protocols

Protocol for Determining Peptide Solubility

When quantitative solubility data is unavailable for a specific solvent, this systematic protocol can be used. It is crucial to test with a small amount of the peptide first.

Caption: A systematic workflow for testing peptide solubility.

Methodology:

-

Characterize the Peptide: Determine the overall charge of the peptide. Tos-Gly-Pro-Arg-ANBA-IPA has a basic arginine residue, giving it a net positive charge.

-

Primary Solvent (Water): Attempt to dissolve a small, known amount of the peptide in sterile, distilled water. Vortex briefly.

-

Acidic Solution (for Basic Peptides): If the peptide is not soluble in water, add a 10% acetic acid solution dropwise while vortexing until the peptide dissolves.

-

Organic Solvents (for Hydrophobic/Neutral Peptides): For peptides that remain insoluble, attempt to dissolve them in a minimal volume of an organic solvent such as DMSO or DMF. Once dissolved, slowly add the aqueous assay buffer to the desired final concentration.

-

Sonication: Gentle sonication can be used to aid in the dissolution process for all solvents.

-

Stock Solution Preparation: Once a suitable solvent is identified, prepare a concentrated stock solution (e.g., 10-20 mM). It is recommended to filter-sterilize stock solutions made with water using a 0.22 µm filter before storage.

Protocol for a General Serine Protease Activity Assay

This protocol is a template and should be optimized for the specific enzyme and experimental conditions. It is based on a standard 96-well plate format for fluorometric detection.

Materials:

-

This compound substrate

-

Purified serine protease (e.g., Thrombin or Trypsin)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)

-

96-well black, flat-bottom plates

-

Fluorescence microplate reader

Procedure:

-

Substrate Preparation: Prepare a stock solution of the substrate (e.g., 10 mM in DMSO or water). Dilute the stock solution in Assay Buffer to the desired working concentration (e.g., 2X the final assay concentration).

-

Enzyme Preparation: Prepare a series of enzyme dilutions in cold Assay Buffer to determine the optimal concentration.

-

Assay Reaction: a. Add 50 µL of Assay Buffer to each well. b. Add 25 µL of the enzyme dilution to the appropriate wells. Include a "no enzyme" control. c. Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes. d. Initiate the reaction by adding 25 µL of the 2X substrate working solution to all wells.

-

Measurement: a. Immediately place the plate in a fluorescence microplate reader pre-set to the assay temperature. b. Measure the fluorescence intensity kinetically over a period of 30-60 minutes. The excitation and emission wavelengths for the released ANBA-IPA group should be determined empirically but are typically in the UV or blue range.

-

Data Analysis: a. For each time point, subtract the fluorescence of the "no enzyme" control from all other readings. b. Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time plot. c. Plot the V₀ against the enzyme concentration to determine enzyme kinetics or against inhibitor concentration to calculate IC₅₀ values.

Unveiling the Core Properties of ANBA-Based Peptide Substrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for sensitive and specific tools to probe enzyme activity is a cornerstone of biochemical research and drug discovery. Among the arsenal of available techniques, fluorescent peptide substrates offer a powerful means to continuously monitor enzymatic reactions. This technical guide delves into the basic properties of a specific class of these tools: ANBA-based peptide substrates. ANBA, or 3-Amino-2-naphthoic acid, serves as a versatile fluorescent moiety that can be incorporated into peptide sequences to create substrates for a variety of enzymes, particularly proteases. Cleavage of the peptide bond by the target enzyme results in a measurable change in the fluorescence properties of the ANBA group, providing a real-time readout of enzyme activity.

Chemical and Physical Properties of the ANBA Moiety

3-Amino-2-naphthoic acid is a naphthalene derivative characterized by the presence of both an amino group and a carboxylic acid group. These functional groups allow for its straightforward incorporation into peptide chains using standard solid-phase or solution-phase peptide synthesis methodologies.

Table 1: Physicochemical Properties of 3-Amino-2-naphthoic acid

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉NO₂ | [1] |

| Molecular Weight | 187.19 g/mol | [1] |

| Appearance | Yellow to olive green powder, crystals, or chunks | [2] |

| Melting Point | 212-215 °C (decomposes) | [2] |

| Solubility | Soluble in organic solvents such as DMSO. | [3] |

The naphthalene ring system of ANBA is responsible for its intrinsic fluorescence. While the fluorescence of the free acid can be weak, its incorporation into a peptide and the subsequent enzymatic cleavage can lead to significant changes in the fluorescence signal, making it a useful reporter.[4]

Synthesis of ANBA-Based Peptide Substrates

The synthesis of ANBA-based peptide substrates typically follows established protocols for solid-phase peptide synthesis (SPPS). The ANBA moiety can be introduced at either the N-terminus or C-terminus of the peptide, or even within the sequence, depending on the desired substrate design and the nature of the target enzyme.

A common strategy involves the use of Fmoc-protected 3-amino-2-naphthoic acid (Fmoc-ANBA-OH) as a building block in Fmoc-based SPPS.[2] This allows for the site-specific incorporation of the ANBA group.

General Solid-Phase Synthesis Workflow for N-terminally Labeled Peptides

The synthesis begins with a resin support, to which the C-terminal amino acid of the desired peptide sequence is attached. The synthesis then proceeds by sequential deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid until the desired peptide sequence is assembled. Finally, Fmoc-ANBA-OH is coupled to the N-terminus of the resin-bound peptide. Cleavage from the resin and removal of side-chain protecting groups yields the final ANBA-labeled peptide substrate.

References

Methodological & Application

Application Notes and Protocols: Tos-Gly-Pro-Arg-ANBA-IPA Acetate Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tos-Gly-Pro-Arg-ANBA-IPA acetate is a chromogenic peptide substrate designed for the sensitive and specific measurement of thrombin activity. This substrate is particularly useful in photometric and luminescence-based assays. Its primary application lies in the determination of thrombin concentration and the activity of thrombin inhibitors, such as hirudin. The enzymatic cleavage of the substrate by thrombin releases a chromophore, 5-amino-2-nitrobenzoic acid (ANBA), which can be quantified by measuring the change in absorbance, typically at 405 nm. This document provides detailed protocols for the use of this compound in determining thrombin activity and inhibitor potency.

Principle of the Assay

The assay is based on the enzymatic activity of thrombin (Factor IIa) on the synthetic substrate Tos-Gly-Pro-Arg-ANBA-IPA. Thrombin specifically recognizes and cleaves the peptide sequence at the arginine residue, leading to the release of the yellow-colored chromophore ANBA. The rate of ANBA release is directly proportional to the active thrombin concentration in the sample. This relationship allows for the quantitative determination of thrombin activity by monitoring the increase in absorbance over time.

For inhibitor screening, a known amount of thrombin is incubated with the test compound. The residual thrombin activity is then measured using the chromogenic substrate. The degree of inhibition is determined by comparing the rate of substrate hydrolysis in the presence and absence of the inhibitor.

Quantitative Data Summary

The following tables provide a summary of key quantitative data relevant to the this compound assay. Note that specific kinetic parameters for the ANBA-IPA derivative are not widely published; therefore, data for the closely related and structurally similar substrate, Tos-Gly-Pro-Arg-pNA (Chromozym-TH), are provided as a reference.

Table 1: Kinetic Parameters of Thrombin with a Chromogenic Substrate

| Enzyme | Substrate | K_m_ (μM) | k_cat_ (s⁻¹) |

| Human α-thrombin | Tos-Gly-Pro-Arg-pNA | 4.18 ± 0.22 | 127 ± 8 |

| Bovine α-thrombin | Tos-Gly-Pro-Arg-pNA | 3.61 ± 0.15 | 100 ± 1 |

Data presented for the analogous substrate Tos-Gly-Pro-Arg-pNA as a proxy.

Table 2: Typical Reagent Concentrations for Hirudin Assay

| Reagent | Stock Concentration | Working Concentration |

| Tris-HCl Buffer | 1 M, pH 8.1 | 0.2 M |

| NaCl | 5 M | 0.025 M |

| Bovine Thrombin | 100 NIH units/mL | 0.31 NIH units/mL |

| Tos-Gly-Pro-Arg-ANBA-IPA | 10 mM | 0.1 - 1.0 mM |

| Hirudin Standard | 1 mg/mL | 25 - 800 ng/mL |

Experimental Protocols

Protocol 1: Direct Measurement of Thrombin Activity

This protocol is designed to determine the concentration of active thrombin in a purified sample.

Materials:

-

This compound

-

Human or Bovine Thrombin (of known activity)

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.3

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well microplate

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in sterile, deionized water. If solubility is an issue, a small amount of DMSO can be used.[1] Store aliquots at -20°C.

-

Prepare a series of thrombin standards of known concentrations in Assay Buffer.

-

Prepare the Assay Buffer and bring it to the assay temperature (typically 37°C).

-

-

Assay Protocol:

-

Add 50 µL of Assay Buffer to each well of a 96-well microplate.

-

Add 25 µL of the thrombin standard or unknown sample to the appropriate wells.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

To initiate the reaction, add 25 µL of a working solution of this compound (e.g., 1 mM in Assay Buffer) to each well.

-

Immediately start monitoring the change in absorbance at 405 nm every minute for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔA405/min) for each standard and unknown sample from the linear portion of the absorbance versus time plot.

-

Generate a standard curve by plotting the reaction rate as a function of the thrombin concentration.

-

Determine the thrombin concentration in the unknown samples by interpolating their reaction rates from the standard curve.

-

Protocol 2: Assay of the Thrombin Inhibitor Hirudin

This protocol provides a method for quantifying the inhibitory activity of hirudin in a sample.

Materials:

-

This compound

-

Bovine Thrombin

-

Hirudin standard

-

Reagent Mixture: 0.2 M Tris, 0.025 M NaCl, pH 8.1, containing 0.833 M urea, 0.7 trypsin inhibitory units/ml aprotinin, and 100 ng/ml Polybrene.[1][2]

-

Microplate reader (405 nm)

-

96-well microplate

Procedure:

-

Reagent Preparation:

-

Assay Protocol:

-

Add 20 µL of the plasma sample or hirudin standard to the appropriate wells of a 96-well microplate.

-

Add 100 µL of the pre-warmed thrombin working solution to each well.

-

To start the chromogenic reaction, add 10 µL of a 1.9 mM this compound working solution.[1][2]

-

Immediately begin reading the absorbance at 405 nm at 1-minute intervals for at least 3 minutes.[2]

-

-

Data Analysis:

-

Calculate the rate of change in absorbance per minute (ΔA/min).

-

Create a calibration curve by plotting the ΔA/min against the concentration of the hirudin standards. The curve should be linear up to at least 800 ng/mL of hirudin.[1][2]

-

Determine the concentration of hirudin in the plasma samples from the standard curve.

-

Visualizations

Thrombin's Role in the Coagulation Cascade

The following diagram illustrates the central role of thrombin in the coagulation cascade, the broader physiological context for this assay.

Caption: Simplified diagram of the coagulation cascade.

Experimental Workflow for Thrombin Inhibition Assay

This workflow outlines the key steps in determining the potency of a thrombin inhibitor using the this compound assay.

Caption: Workflow for thrombin inhibitor screening.

References

Application Notes and Protocols for Thrombin Measurement Using Tos-Gly-Pro-Arg-ANBA-IPA Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombin (Factor IIa) is a pivotal serine protease that plays a central role in the coagulation cascade by converting fibrinogen to fibrin. Accurate measurement of thrombin activity is crucial for understanding hemostasis and thrombosis, as well as for the development of anticoagulant therapies. Tos-Gly-Pro-Arg-ANBA-IPA acetate is a chromogenic and potentially luminescent peptide substrate designed for the sensitive and specific measurement of thrombin activity.[1][2][3][4] Upon cleavage by thrombin at the arginine residue, a detectable molecule, likely a derivative of 5-amino-2-nitrobenzoic acid (ANBA), is released, providing a quantitative measure of enzymatic activity.[5][6] These application notes provide a detailed protocol for the use of this compound in a continuous kinetic assay for the determination of thrombin activity.

Principle of the Assay

The measurement of thrombin activity using this compound is based on the enzymatic hydrolysis of the peptide substrate by thrombin. The rate of the release of the ANBA-IPA moiety is directly proportional to the thrombin activity in the sample.[1][7][8] The concentration of the released product can be quantified by measuring the change in absorbance or luminescence over time.

Data Presentation

Table 1: Materials and Reagents

| Reagent | Supplier | Catalog Number | Storage Conditions |

| This compound | Various Suppliers | e.g., MCE | -20°C or -80°C, desiccated and protected from light[2] |

| Human α-Thrombin | Various Suppliers | e.g., Sigma | -20°C or -80°C |

| Tris-HCl | Various Suppliers | Room Temperature | |

| NaCl | Various Suppliers | Room Temperature | |

| CaCl₂ | Various Suppliers | Room Temperature | |

| Polyethylene Glycol (PEG) 8000 | Various Suppliers | Room Temperature | |

| Dimethyl Sulfoxide (DMSO) or Ethanol | Various Suppliers | Room Temperature | |

| 96-well microplate (clear or black) | Various Suppliers | Room Temperature |

Table 2: Recommended Concentration Ranges for Assay Optimization

| Component | Recommended Starting Concentration | Optimization Range | Purpose |

| Thrombin | 1-10 nM | 0.1 - 100 nM | To ensure a linear reaction rate within the desired assay time. |

| This compound | 100 µM | 10 - 500 µM | To be at or near the Michaelis-Menten constant (Km) for accurate kinetic measurements. |

| Tris-HCl (pH 7.4 - 8.4) | 50 mM | 20 - 100 mM | To maintain a stable pH for optimal enzyme activity. |

| NaCl | 150 mM | 100 - 200 mM | To provide appropriate ionic strength for the enzymatic reaction. |

| CaCl₂ | 5 mM | 1 - 10 mM | Divalent cations can influence thrombin activity. |

| PEG 8000 | 0.1% (w/v) | 0.05% - 0.5% (w/v) | To prevent non-specific binding of the enzyme to reaction vessels. |

Table 3: Kinetic Parameters of a Related Thrombin Substrate (Tos-Gly-Pro-Arg-pNA)

| Enzyme Source | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Reference |

| Human α-Thrombin | Tos-Gly-Pro-Arg-pNA | 4.18 ± 0.22 | 127 ± 8 | [3] |

| Bovine α-Thrombin | Tos-Gly-Pro-Arg-pNA | 3.61 ± 0.15 | 100 ± 1 | [3] |

Experimental Protocols

Reagent Preparation

-

Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, and 0.1% PEG 8000. Adjust the pH to 8.0. Filter the buffer through a 0.22 µm filter.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable solvent such as DMSO or ethanol.[5] Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Thrombin Stock Solution: Prepare a stock solution of thrombin (e.g., 1 µM) in the assay buffer. Aliquot and store at -80°C. The working solution should be freshly prepared by diluting the stock solution in cold assay buffer just before use.

Thrombin Activity Assay (Kinetic Measurement)

-

Assay Setup:

-

Add 180 µL of assay buffer to each well of a 96-well microplate.

-

Add 10 µL of various concentrations of thrombin (or sample containing thrombin) to the wells.

-

Include a blank control with 10 µL of assay buffer instead of the thrombin solution.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.

-

Initiation of Reaction:

-

Prepare a working solution of the substrate by diluting the 10 mM stock solution in the assay buffer to a final concentration of 1 mM (or as optimized).

-

Start the reaction by adding 10 µL of the substrate working solution to each well, bringing the total volume to 200 µL.

-

-

Data Acquisition:

-

Immediately place the microplate in a plate reader pre-heated to 37°C.

-

Measure the absorbance or luminescence at the optimal wavelength for the cleaved ANBA-IPA product. For chromogenic assays involving nitroanilides, the absorbance is typically measured at 405 nm.[8] The optimal wavelength for ANBA-IPA should be determined experimentally by scanning the spectrum of the cleaved product.

-

Record the signal at regular intervals (e.g., every 30 seconds) for 15-30 minutes.

-

-

Data Analysis:

-

For each thrombin concentration, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the signal versus time plot.

-

Subtract the slope of the blank control from the slopes of the samples.

-

Plot the initial velocity (V₀) against the thrombin concentration to generate a standard curve.

-

The activity of unknown samples can be determined by interpolating their initial velocities from the standard curve.

-

Mandatory Visualizations

Caption: Enzymatic action of thrombin on the substrate.

Caption: Step-by-step experimental workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Thrombin Substrate, fluorogenic | Sigma-Aldrich [sigmaaldrich.com]

- 3. Tos-Gly-Pro-Arg-ANBA-IPA - tcsc4229 - Taiclone [taiclone.com]

- 4. 5-Amino-2-nitrobenzoic acid | CymitQuimica [cymitquimica.com]

- 5. 5-Amino-2-nitrobenzoic acid | C7H6N2O4 | CID 83298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. goldbio.com [goldbio.com]

- 7. Interaction of thrombin with synthetic fluorescent substrate immobilized on polymer membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WO2010006605A3 - Thrombin substrate and assay for determining the level of bioactive thrombin in a sample - Google Patents [patents.google.com]

Application Notes and Protocols for a Fluorescence-Based Assay Using Tos-GPR-ANBA-IPA

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of proteases, enzymes that catalyze the breakdown of proteins, is fundamental to understanding numerous physiological and pathological processes. Serine proteases, in particular, represent a major class of enzymes involved in pathways such as coagulation, inflammation, and apoptosis. Consequently, the development of robust and sensitive assays for monitoring serine protease activity is of significant interest in basic research and drug discovery.

Fluorescence-based assays offer a powerful tool for quantifying enzyme activity due to their high sensitivity, continuous monitoring capabilities, and amenability to high-throughput screening. These assays often employ fluorogenic substrates, which are non-fluorescent or weakly fluorescent molecules that release a highly fluorescent product upon enzymatic cleavage.

This document provides a detailed protocol for setting up and performing a fluorescence-based assay using Tos-Gly-Pro-Arg-ANBA-IPA (tos-GPR-ANBA-IPA), a substrate designed for the sensitive detection of trypsin-like serine proteases. The Tos-Gly-Pro-Arg peptide sequence is a well-established recognition motif for enzymes such as trypsin and thrombin.[1] Upon cleavage of the peptide bond by the target protease, the ANBA (aminonitrobenzoic acid analog) fluorophore is released, resulting in a measurable increase in fluorescence intensity. This assay can be used to determine enzyme kinetics, screen for inhibitors, and quantify protease activity in various biological samples.

Principle of the Assay

The Tos-GPR-ANBA-IPA substrate is a synthetic molecule composed of a peptide sequence (Tos-GPR) recognized by trypsin-like serine proteases, linked to a fluorescent reporter group (ANBA). In its intact form, the fluorescence of the ANBA group is minimal. When the target protease recognizes and cleaves the peptide sequence, the ANBA moiety is released, leading to a significant increase in fluorescence. The rate of this increase in fluorescence is directly proportional to the activity of the protease in the sample.

References

Application Notes and Protocols for Calculating Enzyme Activity with Tos-Gly-Pro-Arg-ANBA-IPA Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chromogenic substrate, Tosyl-Glycyl-Prolyl-Arginyl-5-amino-2-nitrobenzoic acid isopropylamide (Tos-Gly-Pro-Arg-ANBA-IPA) acetate, is a valuable tool for the sensitive and specific measurement of trypsin-like serine protease activity. These enzymes, which include thrombin, urokinase, and trypsin, play critical roles in numerous physiological and pathological processes, making them key targets in drug discovery and diagnostics. This substrate is designed to be highly specific for proteases that cleave after an arginine residue. Upon enzymatic cleavage, the ANBA-IPA chromophore is released, resulting in a measurable change in absorbance or luminescence, which is directly proportional to the enzyme's activity.[1]

These application notes provide detailed protocols for the use of Tos-Gly-Pro-Arg-ANBA-IPA acetate to determine the activity of thrombin, urokinase, and trypsin. Included are methodologies for chromogenic assays, calculation of enzyme activity, and determination of kinetic parameters.

Principle of the Assay

The fundamental principle of this assay is the enzymatic hydrolysis of the peptide bond C-terminal to the arginine residue in the Tos-Gly-Pro-Arg sequence by a trypsin-like serine protease. This cleavage releases the yellow-colored chromophore, 5-amino-2-nitrobenzoic acid isopropylamide (ANBA-IPA). The rate of the resulting increase in absorbance at a specific wavelength is directly proportional to the enzymatic activity under the assay conditions. The reaction can be monitored continuously using a spectrophotometer.

Materials and Reagents

-

This compound substrate

-

Purified enzymes (Thrombin, Urokinase, Trypsin) of known concentration

-

Tris-HCl buffer (e.g., 50 mM, pH 7.4-8.8)

-

Calcium Chloride (CaCl₂) solution (for trypsin assay)

-

Sodium Chloride (NaCl) for adjusting ionic strength

-

Bovine Serum Albumin (BSA) (to prevent enzyme adsorption)

-

Dimethyl sulfoxide (DMSO) or ethanol for substrate stock solution preparation[2]

-

Microplate reader or spectrophotometer capable of reading at or near 405 nm

-

96-well microplates or cuvettes

-

Standard laboratory equipment (pipettes, tubes, etc.)

Data Presentation

Quantitative Data Summary

The following table summarizes typical kinetic parameters for trypsin-like serine proteases with a closely related chromogenic substrate, Tos-Gly-Pro-Arg-p-nitroanilide (pNA). These values can serve as an initial reference for experimental design with the ANBA-IPA substrate. It is important to note that optimal conditions and kinetic constants may vary for the ANBA-IPA substrate and should be determined empirically.

| Enzyme | Substrate | K_m_ (µM) | V_max_ (relative) | Optimal pH | Reference Assay Conditions |

| Thrombin | Tos-Gly-Pro-Arg-pNA | 12 - 70 | 1.0 | 8.4 | 50 mM Tris-HCl, 0.15 M NaCl, pH 8.4, 37°C |

| Urokinase | pyro-Glu-Gly-Arg-pNA | 200 - 300 | ~0.1 | 8.8 | 50 mM Tris-HCl, 0.1 M NaCl, pH 8.8, 37°C |

| Trypsin | Benzoyl-Arg-pNA | 20 - 100 | ~10 | 8.2 | 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2, 25°C |

Experimental Protocols

Protocol 1: Preparation of Reagents

-

Assay Buffer Preparation:

-

Thrombin/Urokinase Buffer: Prepare a 50 mM Tris-HCl buffer with 150 mM NaCl. Adjust the pH to 8.4 for thrombin or 8.8 for urokinase at the desired reaction temperature (e.g., 37°C). The addition of 0.1% BSA is recommended to prevent enzyme adsorption to surfaces.

-

Trypsin Buffer: Prepare a 50 mM Tris-HCl buffer containing 20 mM CaCl₂. Adjust the pH to 8.2 at the desired reaction temperature (e.g., 25°C). The addition of 0.1% BSA is recommended.

-

-

Substrate Stock Solution:

-

Enzyme Working Solutions:

-

Prepare fresh dilutions of the enzyme in the respective cold assay buffer immediately before use. The optimal enzyme concentration will depend on the specific activity of the enzyme preparation and should be determined empirically to ensure a linear reaction rate for the desired assay duration.

-

Protocol 2: Chromogenic Enzyme Activity Assay

This protocol is designed for a 96-well plate format but can be adapted for cuvettes.

-

Assay Setup:

-

Add 180 µL of the appropriate pre-warmed assay buffer to each well of a 96-well plate.

-

Include wells for a blank (buffer and substrate, no enzyme) and positive controls.

-

-

Substrate Addition:

-

Dilute the substrate stock solution in the assay buffer to the desired final concentration (e.g., 0.1-1 mM). A substrate concentration of 5-10 times the K_m_ is recommended for measuring V_max_.

-

-

Enzyme Addition and Reaction Initiation:

-

Add 20 µL of the enzyme working solution to the wells to initiate the reaction. The final volume in each well will be 200 µL.

-

For the blank wells, add 20 µL of assay buffer instead of the enzyme solution.

-

-

Absorbance Measurement:

-

Immediately place the plate in a microplate reader pre-set to the reaction temperature.

-

Measure the absorbance at 405 nm (or the determined λ_max_ for ANBA-IPA) in a kinetic mode, taking readings every 30-60 seconds for 10-30 minutes. Ensure the reaction rate is linear during the measurement period.

-

Protocol 3: Calculation of Enzyme Activity

Enzyme activity is calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law.[6][7]

Formula:

Where:

-

ΔA/min: The rate of change in absorbance per minute, calculated from the slope of the linear portion of the absorbance vs. time curve.

-

V_t: Total reaction volume in the well (in mL).

-

ε: Molar extinction coefficient of the ANBA-IPA chromophore (in M⁻¹cm⁻¹). This must be determined experimentally (see Protocol 4).

-

l: Path length of the light through the sample (in cm). For a 96-well plate, this is dependent on the volume and the plate type and may need to be calibrated. For a standard cuvette, this is typically 1 cm.

-

V_e: Volume of the enzyme solution added to the well (in mL).

-

10^6: Conversion factor from Moles to µmoles.

Specific Activity:

To calculate the specific activity, divide the enzyme activity by the concentration of the protein in the enzyme solution.

Protocol 4: Experimental Determination of the Molar Extinction Coefficient (ε) of ANBA-IPA

-

Complete Enzymatic Reaction:

-

Prepare a reaction with a known concentration of the this compound substrate (e.g., 100 µM) in the assay buffer.

-

Add a high concentration of the respective enzyme to ensure the complete conversion of the substrate to product.

-

Incubate the reaction until it reaches completion (i.e., no further increase in absorbance is observed).

-

-

Absorbance Measurement of the Product:

-

Measure the final absorbance of the solution at 405 nm (or the determined λ_max_ for ANBA-IPA).

-

-

Calculation of ε:

-

Use the Beer-Lambert law (A = εcl) to calculate the molar extinction coefficient.

-

ε = A / (c * l)

-

A: The final, stable absorbance of the product.

-

c: The initial concentration of the substrate (in M), which is equal to the final concentration of the product (ANBA-IPA).

-

l: The path length of the cuvette or well (in cm).

-

-

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: Enzymatic cleavage of the chromogenic substrate.

Caption: Experimental workflow for enzyme activity measurement.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. brainly.com [brainly.com]

- 4. Solved We also need to convert the reaction rate from change | Chegg.com [chegg.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Tos-Gly-Pro-Arg-ANBA-IPA Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tos-Gly-Pro-Arg-ANBA-IPA acetate is a chromogenic and fluorogenic peptide substrate designed for the sensitive detection of serine protease activity. Its specific amino acid sequence makes it an excellent substrate for enzymes such as thrombin and trypsin. Upon enzymatic cleavage at the arginine residue, the 5-amino-2-nitrobenzoic acid (ANBA) moiety is released, leading to a measurable change in absorbance or fluorescence. This property makes it a valuable tool in enzyme kinetics, inhibitor screening, and drug discovery, particularly in the context of the coagulation cascade and related pathologies.

Chemical Properties and Data

A summary of the key quantitative data for this compound is provided below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₃₂H₄₅N₉O₁₀S | [1] |

| Molecular Weight | 747.82 g/mol | [1][2] |

| CAS Number | 2070009-46-8 | [1] |

| Appearance | Off-white to light yellow solid | [1] |

| Solubility | ≥ 25 mg/mL in Water | [1][3][4][5] |

| Purity | Typically >98% |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution

This protocol details the steps for preparing a 10 mM aqueous stock solution of this compound.

Materials:

-

This compound powder

-

Nuclease-free, sterile water

-

Microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

0.22 µm sterile syringe filter

Procedure:

-

Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: Accurately weigh out the desired amount of the peptide. For example, to prepare 1 mL of a 10 mM stock solution, you would need 7.48 mg of the compound (Molecular Weight = 747.82 g/mol ).

-

Dissolution: Add the appropriate volume of nuclease-free, sterile water to the peptide. For a 10 mM solution, if you weighed out 7.48 mg, you would add 1 mL of water.

-

Mixing: Vortex the solution thoroughly for 1-2 minutes to aid dissolution.

-

Sonication (Optional): If the peptide does not fully dissolve with vortexing, sonicate the solution in a water bath for 5-10 minutes.

-

Sterilization: For applications requiring sterile conditions, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile microcentrifuge tube.[1][5]

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Thrombin Activity Assay using this compound

This protocol provides a general method for measuring thrombin activity in a 96-well plate format. This can be adapted for inhibitor screening.

Materials:

-

This compound stock solution (e.g., 10 mM)

-

Human alpha-thrombin

-

Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)

-

96-well clear flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare Working Solutions:

-

Substrate Working Solution: Dilute the 10 mM this compound stock solution to the desired final concentration in Assay Buffer. A typical starting concentration is 100 µM.

-

Enzyme Working Solution: Dilute the human alpha-thrombin in Assay Buffer to the desired concentration. The optimal concentration should be determined empirically but a starting point could be 1-10 nM.

-

-

Assay Setup:

-

Add 50 µL of Assay Buffer to each well.

-

For inhibitor screening, add 25 µL of the test compound (or vehicle control) to the appropriate wells.

-

Add 25 µL of the Thrombin Working Solution to all wells except the blank wells. For blank wells, add 25 µL of Assay Buffer.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

-

Initiate Reaction:

-

Add 25 µL of the Substrate Working Solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 125 µL.

-

-

Measurement:

-

Immediately start measuring the absorbance at 405 nm every minute for 30-60 minutes at 37°C using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from all other readings.

-

Determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

For inhibitor screening, calculate the percent inhibition using the following formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100

-

Visualizations

Signaling Pathway: The Coagulation Cascade

The following diagram illustrates a simplified version of the coagulation cascade, highlighting the central role of thrombin in cleaving fibrinogen to form a fibrin clot. This compound acts as an artificial substrate for thrombin, allowing for the measurement of its activity.

References

Application Note and Protocol for Determining Kinetic Constants with Tos-Gly-Pro-Arg-ANBA-IPA Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for utilizing the chromogenic substrate, Tos-Gly-Pro-Arg-ANBA-IPA acetate, to determine the kinetic constants of serine proteases, with a primary focus on thrombin. The Tos-Gly-Pro-Arg peptide sequence is a well-established substrate for thrombin, and its cleavage by the enzyme can be monitored to study enzyme kinetics. This substrate is designed for luminescence-based detection, offering high sensitivity, a wide dynamic range, and minimal interference from background signals, making it a valuable tool in drug discovery and enzyme characterization.[1][2][3]

The substrate consists of a specific peptide sequence (Gly-Pro-Arg) recognized by the target protease, a tosyl (Tos) protecting group at the N-terminus, and a 5-amino-2-nitrobenzoic acid isopropylamide (ANBA-IPA) reporter group at the C-terminus. Enzymatic hydrolysis of the amide bond between arginine (Arg) and ANBA-IPA releases the ANBA-IPA moiety. The subsequent detection of the liberated ANBA-IPA through a luminescence-based coupled-enzyme assay allows for the real-time monitoring of the enzymatic reaction.

Principle of the Assay

The determination of enzyme kinetics with this compound is based on the measurement of the initial reaction velocity at various substrate concentrations. The enzymatic reaction follows Michaelis-Menten kinetics, where the enzyme (E) and substrate (S) reversibly bind to form an enzyme-substrate complex (ES), which then irreversibly breaks down to release the product (P) and the free enzyme.

The workflow involves two main steps:

-

Enzymatic Reaction: The target protease cleaves the substrate, Tos-Gly-Pro-Arg-ANBA-IPA, releasing the peptide fragment and the reporter group, ANBA-IPA.

-

Luminescence Detection: The concentration of the released ANBA-IPA is quantified using a coupled-enzyme system that generates a luminescent signal proportional to the amount of product formed. This signal is measured over time to determine the reaction rate.

By plotting the initial reaction rates against a range of substrate concentrations, the key kinetic parameters, the Michaelis constant (K_m) and the maximum velocity (V_max), can be determined. From V_max, the catalytic constant (k_cat) can be calculated if the enzyme concentration is known.

Data Presentation

Table 1: Kinetic Constants for the Hydrolysis of Tos-Gly-Pro-Arg-pNA (Chromozym-TH) by Thrombin [4]

| Enzyme | K_m (μM) | k_cat (s⁻¹) |

| Human α-thrombin | 4.18 ± 0.22 | 127 ± 8 |

| Bovine α-thrombin | 3.61 ± 0.15 | 100 ± 1 |

| Human γ-thrombin | 14.3 ± 2.4 | 160 ± 9 |

| Bovine β-thrombin | 14.4 ± 2.2 | 124 ± 6 |

| Conditions: pH 7.8, 25°C, I = 0.11 M |

Experimental Protocols

Materials and Reagents

-

This compound substrate

-

Purified serine protease (e.g., thrombin) of known concentration

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

-

Luminescence detection kit (e.g., a kit designed for the detection of amines or a custom-developed coupled-enzyme system)

-

96-well, opaque microplates suitable for luminescence measurements

-

Microplate reader with luminescence detection capabilities

-

Standard laboratory equipment (pipettes, tubes, etc.)

Note on Luminescence Detection: The precise chemistry for the luminescent detection of the ANBA-IPA leaving group is not specified in available literature. The following protocol is based on a general and common approach for luminescence-based protease assays where an amino-containing reporter group is released. This typically involves a coupled-enzyme system where the product of the first reaction is a substrate for a second, light-producing reaction (e.g., involving a luciferase). Researchers should consult the supplier of the this compound substrate for specific recommendations on the detection reagents or develop a suitable validated method.

Preparation of Reagents

-

Substrate Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or water, as recommended by the supplier). Store at -20°C or -80°C.[1]

-

Enzyme Working Solution: Prepare a working solution of the protease in assay buffer to a concentration that will yield a linear reaction rate for the duration of the assay. The optimal concentration should be determined empirically.

-

Substrate Dilutions: Prepare a series of dilutions of the substrate stock solution in assay buffer to cover a concentration range that brackets the expected K_m value (e.g., 0.1 x K_m to 10 x K_m).

Experimental Procedure for Determining K_m and V_max

-

Set up the Microplate:

-

Add a fixed volume of each substrate dilution to multiple wells of a 96-well opaque microplate.

-

Include control wells containing only the assay buffer and substrate (no enzyme) to measure background signal.

-

Include control wells with assay buffer only (no substrate or enzyme) to measure blank signal.

-

-